molecular formula C18H22Cl2IN3O3S B3037238 3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide CAS No. 477762-96-2

3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide

Cat. No. B3037238
CAS RN: 477762-96-2
M. Wt: 558.3 g/mol
InChI Key: BYAAEQJJWKZBFR-UHFFFAOYSA-N
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Description

3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide is a useful research compound. Its molecular formula is C18H22Cl2IN3O3S and its molecular weight is 558.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

3-Chloro-N-{(Z)-1-[(2-{[(4-Chlorophenyl)Sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide has shown potential in cancer research. A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, including a compound similar in structure to the one . This compound exhibited significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).

Radioimmunoassay Development

Cardoso and Pradelles (1982) described the preparation of a radioligand closely related to this compound. This compound was used for the radioimmunoassay of sulpiride-related compounds, illustrating its application in advanced analytical techniques (M. T. Cardoso & P. Pradelles, 1982).

Synthesis and Characterization

Arita et al. (1970) and Murakami et al. (1971) conducted studies focusing on the synthesis and transformation of compounds similar to this compound. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (T. Arita et al., 1970); (M. Murakami et al., 1971).

Antimicrobial Applications

Sah et al. (2014) synthesized derivatives based on a compound structurally similar to this compound, exploring their potential as antimicrobial agents. This indicates the possibility of using such compounds in the development of new antimicrobial drugs (P. Sah et al., 2014).

Agricultural and Herbicidal Research

In agricultural research, compounds structurally related to this compound have been investigated for their herbicidal properties and potential environmental impact. This includes studies on their transformation, degradation, and interaction with soil microorganisms, offering insights into their use and management in agriculture (Various Authors, 1985-2012).

properties

IUPAC Name

1-(3-chloro-4-methoxyanilino)ethylidene-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-methylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O3S.HI/c1-13(22-15-6-9-18(26-3)17(20)12-15)23(2)11-10-21-27(24,25)16-7-4-14(19)5-8-16;/h4-9,12,21H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAAEQJJWKZBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.